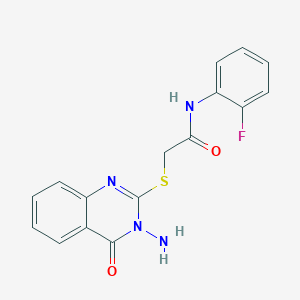
2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as FOAQA and has been synthesized using various methods. FOAQA has been found to have a unique mechanism of action, which makes it a promising candidate for use in biochemical and physiological studies.
作用機序
FOAQA acts as a competitive inhibitor of PTP1B, PTPα, and PTPε. It binds to the active site of these enzymes, preventing them from dephosphorylating their substrates. This results in an increase in the phosphorylation levels of downstream signaling molecules, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
FOAQA has been shown to have various biochemical and physiological effects. In animal models of diabetes, FOAQA has been found to improve insulin sensitivity, reduce blood glucose levels, and decrease body weight. FOAQA has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages.
実験室実験の利点と制限
FOAQA has several advantages for use in lab experiments. It is a potent and selective inhibitor of PTP1B, PTPα, and PTPε, making it a valuable tool for studying the role of these enzymes in various biological processes. However, FOAQA has some limitations, including its relatively low solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for the use of FOAQA in scientific research. One area of interest is the development of FOAQA derivatives with improved pharmacokinetic properties. Another area of interest is the investigation of FOAQA's effects on other biological processes, such as cancer cell proliferation and immune cell function. Additionally, the use of FOAQA in combination with other drugs or therapies is an area of potential research.
合成法
FOAQA can be synthesized using various methods, including the reaction of 2-(3-aminophenyl)quinazolin-4(3H)-one with 2-fluoroacetophenone in the presence of thionyl chloride. Another method involves the reaction of 2-(3-aminophenyl)quinazolin-4(3H)-one with 2-fluoro-N-(2-bromoethyl)benzamide in the presence of potassium carbonate. The resulting product is then treated with sodium sulfide to obtain FOAQA.
科学的研究の応用
FOAQA has been used in scientific research to investigate various biological processes. One of the most promising applications of FOAQA is its ability to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity in animal models of diabetes. FOAQA has also been found to inhibit the activity of other enzymes, including protein tyrosine phosphatase alpha (PTPα) and protein tyrosine phosphatase epsilon (PTPε).
特性
分子式 |
C16H13FN4O2S |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
2-(3-amino-4-oxoquinazolin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C16H13FN4O2S/c17-11-6-2-4-8-13(11)19-14(22)9-24-16-20-12-7-3-1-5-10(12)15(23)21(16)18/h1-8H,9,18H2,(H,19,22) |
InChIキー |
BKLZPMVVQIJWJM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3F)N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC=C3F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299398.png)
![N-benzhydryl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B299401.png)
![N-[2-(3-phenoxyphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B299402.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B299404.png)
![1-(4-ethylphenyl)-5-oxo-N-[2-(2-toluidinocarbonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B299406.png)
![N-{2-[(2,6-dimethylanilino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299407.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299408.png)
![N-{2-[(cyclohexylamino)carbonyl]phenyl}-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B299409.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B299412.png)
![N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B299413.png)
![N-(dibenzo[b,d]furan-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B299414.png)

![N-(2,3-dichlorophenyl)-2-[2-(2-ethyl-6-methylanilino)-2-oxoethoxy]benzamide](/img/structure/B299421.png)